Cas no 28859-96-3 (N,N,2,5-tetramethylbenzene-1-sulfonamide)

N,N,2,5-テトラメチルベンゼン-1-スルホンアミドは、有機合成中間体として重要な化合物です。分子式C10H15NO2Sで表され、ベンゼン環にスルホンアミド基と4つのメチル基が結合した構造を持ちます。高い熱安定性と化学的安定性を示し、特に医薬品や農薬の合成において有用な中間体として利用されます。極性溶媒に良好な溶解性を示すため、反応溶媒としての適性も有しています。また、結晶性が良好なため精製が容易で、高純度品の調製が可能です。電子求引性スルホンアミド基を有することから、求核置換反応や縮合反応などの有機合成反応において優れた反応性を発揮します。

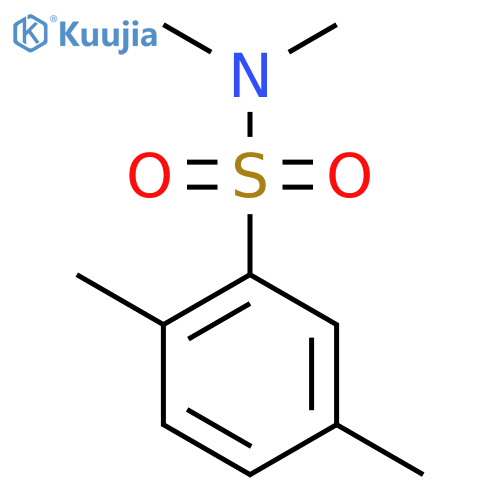

28859-96-3 structure

商品名:N,N,2,5-tetramethylbenzene-1-sulfonamide

N,N,2,5-tetramethylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- AKOS001429761

- Z45527569

- N,N,2,5-tetramethylbenzenesulfonamide

- N,N,2,5-tetramethylbenzene-1-sulfonamide

- 28859-96-3

- EN300-1663281

- Benzenesulfonamide, N,N,2,5-tetramethyl-

-

- インチ: 1S/C10H15NO2S/c1-8-5-6-9(2)10(7-8)14(12,13)11(3)4/h5-7H,1-4H3

- InChIKey: LLGUBNPYANMOBH-UHFFFAOYSA-N

- ほほえんだ: S(C1C=C(C)C=CC=1C)(N(C)C)(=O)=O

計算された属性

- せいみつぶんしりょう: 213.08234989g/mol

- どういたいしつりょう: 213.08234989g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 45.8Ų

じっけんとくせい

- 密度みつど: 1.137±0.06 g/cm3(Predicted)

- ふってん: 326.4±52.0 °C(Predicted)

- 酸性度係数(pKa): -4.72±0.70(Predicted)

N,N,2,5-tetramethylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1663281-5.0g |

N,N,2,5-tetramethylbenzene-1-sulfonamide |

28859-96-3 | 95% | 5g |

$743.0 | 2023-06-04 | |

| Enamine | EN300-1663281-0.1g |

N,N,2,5-tetramethylbenzene-1-sulfonamide |

28859-96-3 | 95% | 0.1g |

$66.0 | 2023-06-04 | |

| Enamine | EN300-1663281-0.25g |

N,N,2,5-tetramethylbenzene-1-sulfonamide |

28859-96-3 | 95% | 0.25g |

$92.0 | 2023-06-04 | |

| Enamine | EN300-1663281-0.5g |

N,N,2,5-tetramethylbenzene-1-sulfonamide |

28859-96-3 | 95% | 0.5g |

$175.0 | 2023-06-04 | |

| Enamine | EN300-1663281-1.0g |

N,N,2,5-tetramethylbenzene-1-sulfonamide |

28859-96-3 | 95% | 1g |

$256.0 | 2023-06-04 | |

| Enamine | EN300-1663281-10000mg |

N,N,2,5-tetramethylbenzene-1-sulfonamide |

28859-96-3 | 95.0% | 10000mg |

$1101.0 | 2023-09-21 | |

| Enamine | EN300-1663281-100mg |

N,N,2,5-tetramethylbenzene-1-sulfonamide |

28859-96-3 | 95.0% | 100mg |

$66.0 | 2023-09-21 | |

| Enamine | EN300-1663281-2500mg |

N,N,2,5-tetramethylbenzene-1-sulfonamide |

28859-96-3 | 95.0% | 2500mg |

$503.0 | 2023-09-21 | |

| Enamine | EN300-1663281-5000mg |

N,N,2,5-tetramethylbenzene-1-sulfonamide |

28859-96-3 | 95.0% | 5000mg |

$743.0 | 2023-09-21 | |

| 1PlusChem | 1P01DWRP-50mg |

N,N,2,5-tetramethylbenzenesulfonamide |

28859-96-3 | 95% | 50mg |

$111.00 | 2024-05-06 |

N,N,2,5-tetramethylbenzene-1-sulfonamide 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

28859-96-3 (N,N,2,5-tetramethylbenzene-1-sulfonamide) 関連製品

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量